Cas no 23786-20-1 (1-Piperazineethanol,4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-)

1-Piperazineethanol,4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]- structure
23786-20-1 structure
Nome del prodotto:1-Piperazineethanol,4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-
Numero CAS:23786-20-1
MF:C21H25ClN4O3S
MW:448.966202497482
CID:255347
PubChem ID:90267

1-Piperazineethanol,4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Piperazineethanol,4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-
    • 4-({4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)piperazine-1-ethanol
    • 1-Piperazineethanol, 4-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-
    • 2-[4-({4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)piperazin-1-yl]ethanol
    • 4-((4-(3-(4-Chlorophenyl)-4, 5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-1-piperazineethanol
    • 4-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)piperazine-1-ethanol
    • DTXSID2066931
    • 1-Piperazineethanol, 4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-
    • 561K78Z2BN
    • 23786-20-1
    • 4-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]piperazine-1-ethanol
    • 4-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)piperazine-1-ethanol
    • EINECS 245-887-7
    • UNII-561K78Z2BN
    • NS00027484
    • Inchi: InChI=1S/C21H25ClN4O3S/c22-18-3-1-17(2-4-18)21-9-10-26(23-21)19-5-7-20(8-6-19)30(28,29)25-13-11-24(12-14-25)15-16-27/h1-8,27H,9-16H2
    • Chiave InChI: WXKJQQTYGXGVQD-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(C2CCN(C3C=CC(S(N4CCN(CCO)CC4)(=O)=O)=CC=3)N=2)=CC=1

Proprietà calcolate

  • Massa esatta: 448.13385
  • Massa monoisotopica: 448.134
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 6
  • Complessità: 690
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 84.8Ų

Proprietà sperimentali

  • Densità: 1.4
  • Punto di ebollizione: 631.7°C at 760 mmHg
  • Punto di infiammabilità: 335.9°C
  • Indice di rifrazione: 1.667
  • PSA: 76.45
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.